![molecular formula C4H12N2Si B14233142 Diazene, [(trimethylsilyl)methyl]- CAS No. 502143-75-1](/img/structure/B14233142.png)
Diazene, [(trimethylsilyl)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diazene, [(trimethylsilyl)methyl]- is an organic compound characterized by the presence of a diazene group (N=N) bonded to a [(trimethylsilyl)methyl] group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Diazene, [(trimethylsilyl)methyl]- typically involves the reaction of diazene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
N2H2+(CH3)3SiCl→(CH3)3SiCH2N2+HCl
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of maintaining an inert atmosphere and using appropriate bases and solvents would apply on a larger scale.
Types of Reactions:
Oxidation: Diazene, [(trimethylsilyl)methyl]- can undergo oxidation reactions, typically forming nitrogen gas and other by-products.
Reduction: Reduction reactions can convert the diazene group to hydrazine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products:
Oxidation: Nitrogen gas and silane derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted silanes depending on the reagents used.
科学研究应用
Diazene, [(trimethylsilyl)methyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism of action of Diazene, [(trimethylsilyl)methyl]- involves its ability to participate in various chemical reactions due to the presence of the diazene group. The compound can act as a source of nitrogen in reactions, facilitating the formation of nitrogen-containing products. The trimethylsilyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
相似化合物的比较
Diimide (HN=NH): A simpler diazene compound with similar reactivity but lacking the trimethylsilyl group.
Azobenzene (C6H5N=NC6H5): An organic diazene with aromatic groups, used in dye and material science.
Tetrazene (N4H4): A compound with four nitrogen atoms, exhibiting different reactivity and applications.
Uniqueness: Diazene, [(trimethylsilyl)methyl]- is unique due to the presence of the trimethylsilyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent in organic synthesis, offering different reactivity and selectivity compared to simpler diazenes.
属性
CAS 编号 |
502143-75-1 |
|---|---|
分子式 |
C4H12N2Si |
分子量 |
116.24 g/mol |
IUPAC 名称 |
trimethylsilylmethyldiazene |
InChI |
InChI=1S/C4H12N2Si/c1-7(2,3)4-6-5/h5H,4H2,1-3H3 |
InChI 键 |
HQDLENOXQUPQPH-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CN=N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


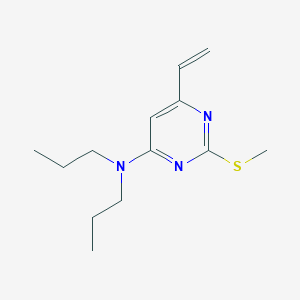
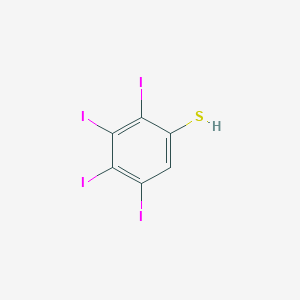
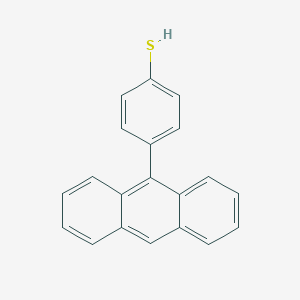
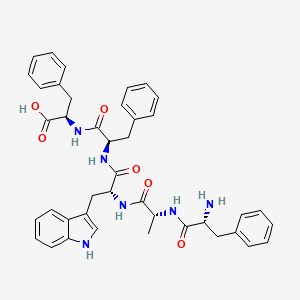
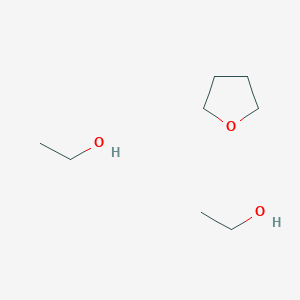
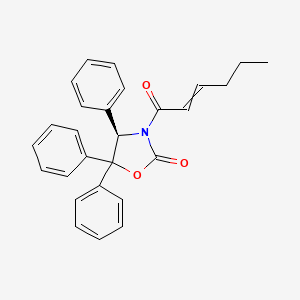
![Acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B14233094.png)
![2-Propenoic acid, 4-[(methylsulfonyl)oxy]butyl ester](/img/structure/B14233115.png)


![3-[2-(2-Hydroxyethoxy)ethyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14233126.png)
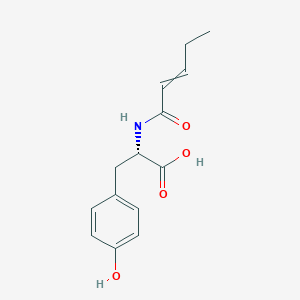
![6-[5-(4,5-Dihydro-1,3-oxazol-2-yl)-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233138.png)
![5-[4-(Trifluoromethyl)phenyl]-3H-1,2-dithiole-3-thione](/img/structure/B14233146.png)
